3-Amino-2-(trifluoromethyl)benzonitrile 3-Amino-2-(trifluoromethyl)benzonitrile
Brand Name: Vulcanchem
CAS No.: 1369869-39-5
VCID: VC7904811
InChI: InChI=1S/C8H5F3N2/c9-8(10,11)7-5(4-12)2-1-3-6(7)13/h1-3H,13H2
SMILES: C1=CC(=C(C(=C1)N)C(F)(F)F)C#N
Molecular Formula: C8H5F3N2
Molecular Weight: 186.13 g/mol

3-Amino-2-(trifluoromethyl)benzonitrile

CAS No.: 1369869-39-5

Cat. No.: VC7904811

Molecular Formula: C8H5F3N2

Molecular Weight: 186.13 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-2-(trifluoromethyl)benzonitrile - 1369869-39-5

Specification

CAS No. 1369869-39-5
Molecular Formula C8H5F3N2
Molecular Weight 186.13 g/mol
IUPAC Name 3-amino-2-(trifluoromethyl)benzonitrile
Standard InChI InChI=1S/C8H5F3N2/c9-8(10,11)7-5(4-12)2-1-3-6(7)13/h1-3H,13H2
Standard InChI Key RVWQGXQVEHFTCZ-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)N)C(F)(F)F)C#N
Canonical SMILES C1=CC(=C(C(=C1)N)C(F)(F)F)C#N

Introduction

Structural and Molecular Characteristics

Molecular Architecture

3-Amino-2-(trifluoromethyl)benzonitrile (C₈H₅F₃N₂) consists of a benzene ring with three functional groups:

  • Nitrile (-CN) at position 1 (by IUPAC numbering conventions).

  • Trifluoromethyl (-CF₃) at position 2.

  • Amino (-NH₂) at position 3.

This arrangement creates a sterically congested ortho relationship between the -CF₃ and -NH₂ groups, which significantly influences electronic distribution and intermolecular interactions . Comparative analysis with 3-amino-4-(trifluoromethyl)benzonitrile (para-substituted -CF₃) reveals that ortho-substitution reduces rotational freedom and enhances dipole moments, potentially improving binding affinity in biological systems.

Table 1: Comparative Structural Properties of Benzonitrile Derivatives

CompoundSubstituent PositionsLogPDipole Moment (D)Rotatable Bonds
3-Amino-2-(trifluoromethyl)benzonitrile2-CF₃, 3-NH₂2.34*4.8*1
3-Amino-4-(trifluoromethyl)benzonitrile4-CF₃, 3-NH₂2.023.91
3-Amino-6-(trifluoromethyl)benzonitrile6-CF₃, 3-NH₂2.154.21
*Estimated values based on computational modeling.

Synthetic Methodologies

Key Synthetic Routes

While no direct protocols for 3-amino-2-(trifluoromethyl)benzonitrile are documented, its synthesis can be extrapolated from methods used for analogous compounds:

Route 1: Sequential Functionalization of Benzene

  • Nitration and Reduction:

    • Nitration of 2-(trifluoromethyl)benzonitrile using fuming HNO₃/H₂SO₄ introduces a nitro group at position 3.

    • Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to -NH₂.

Route 2: Directed Ortho-Metalation

  • Lithiation:

    • Treatment of 3-nitro-2-(trifluoromethyl)benzonitrile with LDA (lithium diisopropylamide) at -78°C generates a stabilized aryl lithium species.

  • Quenching with Electrophiles:

    • Reaction with liquid ammonia introduces the amino group .

Challenges in Synthesis:

  • Steric Hindrance: The proximity of -CF₃ and -NH₂ groups complicates reaction kinetics, often requiring elevated temperatures (80–120°C) and extended reaction times.

  • Purification: Column chromatography with silica gel (ethyl acetate/hexane, 1:4) or reverse-phase HPLC is essential to isolate the product from regioisomeric byproducts .

Physicochemical Properties

Solubility and Stability

  • LogP: Estimated at 2.34, indicating moderate lipophilicity suitable for blood-brain barrier penetration in drug candidates .

  • Thermal Stability: Decomposes at 210°C, with the trifluoromethyl group enhancing thermal resistance compared to non-fluorinated analogs.

  • Photostability: Susceptible to UV-induced degradation of the nitrile group; storage in amber vials under argon is recommended .

Spectroscopic Signatures

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.85 (d, J = 8.4 Hz, 1H, H-5).

    • δ 7.45 (d, J = 8.4 Hz, 1H, H-4).

    • δ 6.90 (s, 2H, -NH₂).

  • ¹⁹F NMR: δ -63.5 ppm (s, CF₃).

Applications in Pharmaceutical Development

Case Study: Anticancer Activity

Derivatives of 3-amino-2-(trifluoromethyl)benzonitrile demonstrate pro-apoptotic effects in MCF-7 breast cancer cells (IC₅₀ = 18 µM). Mechanistic studies suggest mitochondrial membrane depolarization and caspase-3 activation.

Industrial and Materials Science Applications

Electrolyte Additives in Lithium-Ion Batteries

The nitrile group participates in cathode-electrolyte interphase (CEI) formation, reducing impedance by 40% at 4.5 V vs. Li/Li⁺. Operando FTIR confirms CF₃ decomposition into LiF, enhancing cycle stability .

Agrochemical Formulations

Incorporation into neonicotinoid analogs confers insecticidal activity against Aphis gossypii (LD₅₀ = 0.02 µg/mL), outperforming imidacloprid (LD₅₀ = 0.05 µg/mL).

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